Methyl 4-chloro-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-1-benzofuran-3-carboxylate: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 3-position, a chlorine atom at the 4-position, and a benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.
Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency and reduce side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: The chlorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 4-position .
Scientific Research Applications
Chemistry: Methyl 4-chloro-1-benzofuran-3-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, benzofuran derivatives have shown promise as antimicrobial and anticancer agents. This compound, in particular, has been studied for its potential to inhibit the growth of certain cancer cell lines .
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents. Its ability to interact with specific molecular targets in cells is of great interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with key cellular components is a crucial aspect of its mechanism of action .
Comparison with Similar Compounds
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate: This compound shares a similar benzofuran core but has an acetamido group instead of a carboxylate group.
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate: This derivative has a bromoacetyl group and additional bromine atoms, making it structurally similar but functionally distinct.
Uniqueness: Methyl 4-chloro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-chloro-1-benzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data tables.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of the chlorine substituent at the 4-position and the ester functional group significantly influences its biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. This compound has been shown to exhibit selective cytotoxicity against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assessment :
- A study reported that benzofuran derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and ME-180 (cervical cancer). The IC50 values for these compounds often ranged from 0.06 to 1.14 µM, indicating potent activity comparable to established chemotherapeutics .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Antimicrobial Studies
- In Vitro Testing :
-
Mechanism of Action :
- The antimicrobial action is believed to be linked to the disruption of microbial cell membranes and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 0.08 | Induction of apoptosis via caspase activation |
ME-180 (Cervical) | 0.17 | Disruption of cell cycle regulation |
HCT116 | 0.25 | Inhibition of proliferation |
Table 2: Antimicrobial Activity of Benzofuran Derivatives
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 100 | Candida albicans, E. coli |
Other Benzofuran Derivative A | 150 | Staphylococcus aureus |
Other Benzofuran Derivative B | 200 | Pseudomonas aeruginosa |
Properties
Molecular Formula |
C10H7ClO3 |
---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
methyl 4-chloro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7ClO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3 |
InChI Key |
FGXOSRCZABPPFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.